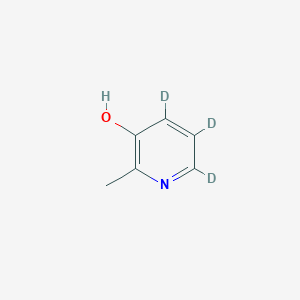
4,5,6-Trideuterio-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trideuterio-2-methylpyridin-3-ol is a deuterated derivative of 2-methylpyridin-3-ol Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 4, 5, and 6 in the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trideuterio-2-methylpyridin-3-ol typically involves the deuteration of 2-methylpyridin-3-ol. One common method is the exchange reaction using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas or deuterium oxide. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions
4,5,6-Trideuterio-2-methylpyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols or hydrocarbons.
科学研究应用
4,5,6-Trideuterio-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用机制
The mechanism of action of 4,5,6-Trideuterio-2-methylpyridin-3-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of deuterium atoms can influence the compound’s stability, reactivity, and overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme binding sites in biological studies or reaction intermediates in chemical research.
相似化合物的比较
Similar Compounds
2-Methylpyridin-3-ol: The non-deuterated parent compound.
4,5,6-Trideuterio-2-methylpyridine: A similar compound without the hydroxyl group.
2-Methylpyridin-3-amine: An amine derivative with different reactivity and applications.
Uniqueness
4,5,6-Trideuterio-2-methylpyridin-3-ol is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the compound’s stability, making it suitable for long-term studies and industrial applications.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
112.14 g/mol |
IUPAC 名称 |
4,5,6-trideuterio-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i2D,3D,4D |
InChI 键 |
AQSRRZGQRFFFGS-NRUYWUNFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])C)O)[2H] |
规范 SMILES |
CC1=C(C=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
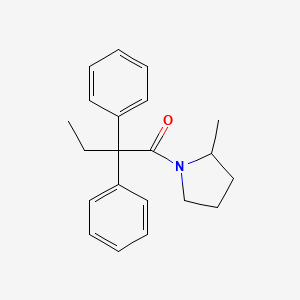
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
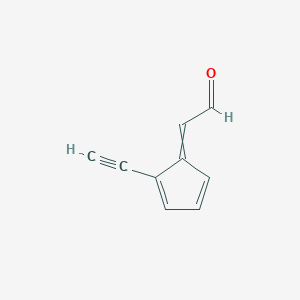
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
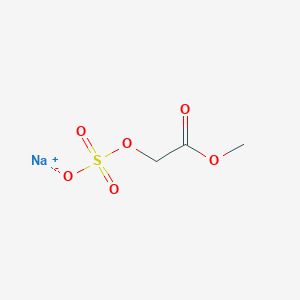
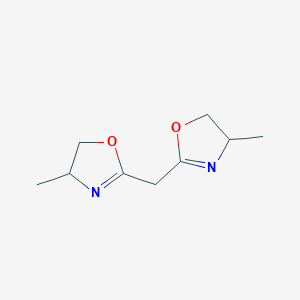
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

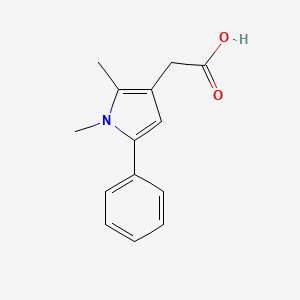
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
